REACTION_CXSMILES
|
[F:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][N:6]2C(=O)C>Cl>[F:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][NH:6]2
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Name
|
|
Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
|
FC1=C2CCN(C2=CC=C1[N+](=O)[O-])C(C)=O
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Name
|
|
Quantity
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10 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was refluxed for 16 h
|
Duration
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16 h
|
Type
|
CUSTOM
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Details
|
partitioned between chlorofolin (100 mL) and water (100 mL)
|
Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
|
EXTRACTION
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Details
|
the aqueous layer extracted with chloroform (5×30 mL)
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Type
|
WASH
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Details
|
The combined organic layers were washed with water (3×20 mL), brine (3×20 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulphate
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Type
|
CONCENTRATION
|
Details
|
Concentration in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2CCNC2=CC=C1[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.35 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |